molecular formula C6H4ClFO2 B573893 1,2-Benzenediol,  4-chloro-3-fluoro- CAS No. 162757-53-1

1,2-Benzenediol, 4-chloro-3-fluoro-

Cat. No.: B573893
CAS No.: 162757-53-1
M. Wt: 162.544
InChI Key: VDBJGTZFLZEBRZ-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-chloro-3-fluoro- (C₆H₃ClF(OH)₂) is a halogenated derivative of catechol (1,2-benzenediol). The compound features hydroxyl groups in the 1,2-positions, a chlorine atom at position 4, and a fluorine atom at position 2. Its substitution pattern introduces unique electronic and steric effects, influencing its physicochemical properties and reactivity compared to non-halogenated or differently substituted analogs.

Properties

CAS No.

162757-53-1

Molecular Formula

C6H4ClFO2

Molecular Weight

162.544

IUPAC Name

4-chloro-3-fluorobenzene-1,2-diol

InChI

InChI=1S/C6H4ClFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H

InChI Key

VDBJGTZFLZEBRZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)O)F)Cl

Synonyms

1,2-Benzenediol, 4-chloro-3-fluoro-

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

Halogenated catechols demonstrate enhanced antimicrobial properties. For example:

  • 4-(3-Hydroxybutan-2-yl)-3-methyl-1,2-benzenediol (Compound 1 in ) showed activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • 3-Methoxy-1,2-benzenediol inhibited tumor-associated carbonic anhydrases (hCA IX/XII) at submicromolar concentrations .

The 4-chloro-3-fluoro- derivative is expected to exhibit similar or superior activity due to the combined electron-withdrawing and hydrophobic effects of Cl and F.

Enzyme Inhibition

Substituent position and type critically influence enzyme interactions. For instance:

  • 4-Methyl-1,2-benzenediol selectively targets hCA IX/XII isoforms, while 3-methoxy-1,2-benzenediol shows broader inhibition .
  • 1,2-Benzenediol, 3,5-difluoro- may serve as a precursor in synthesizing bioactive molecules due to its stability and reactivity .

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